molecular formula C12H15NO B7473993 N-(cyclopropylmethyl)-4-methylbenzamide

N-(cyclopropylmethyl)-4-methylbenzamide

Cat. No.: B7473993
M. Wt: 189.25 g/mol
InChI Key: PWALCUPENMCSFE-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methylbenzamide is a benzamide derivative featuring a cyclopropylmethyl substituent attached to the amide nitrogen and a methyl group at the para position of the benzene ring. This structure combines the rigidity of the cyclopropane ring with the lipophilic 4-methylbenzamide scaffold, which is frequently utilized in medicinal chemistry for its pharmacokinetic and pharmacodynamic properties. The cyclopropylmethyl group may enhance metabolic stability by reducing oxidative metabolism, while the 4-methyl substituent can influence molecular interactions with target proteins .

Its synthesis involves alkylation reactions, as demonstrated in the preparation of analogous compounds like N,N-bis(cyclopropylmethyl)-4-methylbenzamide, which uses NaH and (bromomethyl)cyclopropane .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-2-6-11(7-3-9)12(14)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWALCUPENMCSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Kinase Inhibition

4-Methylbenzamide derivatives with purine-based substituents (e.g., compounds 7–16) show nanomolar inhibition of kinases like PDGFRα and BRAF.

HDAC Selectivity

Compound 109, a 4-methylbenzamide with a flexible hexyl linker and aminophenyl group, inhibits HDAC1/3 with a 6-fold selectivity ratio. In contrast, the cyclopropylmethyl group’s rigidity in N-(cyclopropylmethyl)-4-methylbenzamide could alter binding kinetics, possibly favoring isoform-specific interactions .

KSP Inhibition

Ispinesib, a 4-methylbenzamide derivative, has a binding energy of -5.2 kcal/mol for KSP. Derivatives with optimized substituents (e.g., IP2 and IP4) achieve lower energies (-7.7 kcal/mol), highlighting the importance of substituent design. The cyclopropylmethyl group’s lipophilicity may enhance brain penetration, a critical factor for CNS-targeted therapies .

Metabolic and Structural Considerations

Compared to 4-methoxy-N-methylbenzamide, which forms hydrogen-bonded crystals, the cyclopropylmethyl group in this compound likely reduces polarity, improving membrane permeability. Additionally, cyclopropane rings are less prone to CYP450-mediated oxidation than linear alkyl chains, suggesting enhanced metabolic stability .

Challenges and Opportunities

  • Potency vs. Selectivity : While cyclopropyl-containing compounds (e.g., ponatinib analogues) show enhanced enzymatic potency , this compound’s selectivity remains uncharacterized.
  • Synthetic Complexity : Introducing cyclopropyl groups requires specialized reagents (e.g., (bromomethyl)cyclopropane), complicating large-scale synthesis .

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